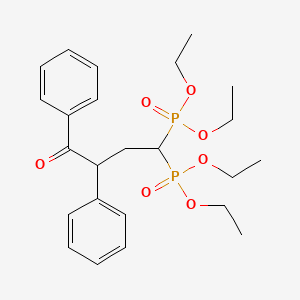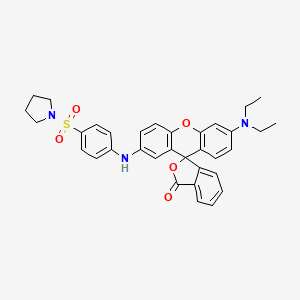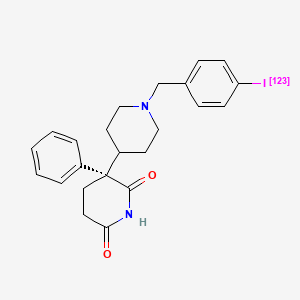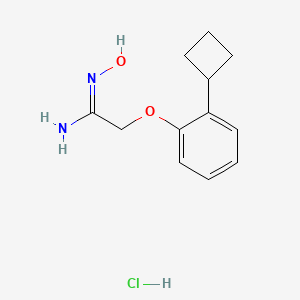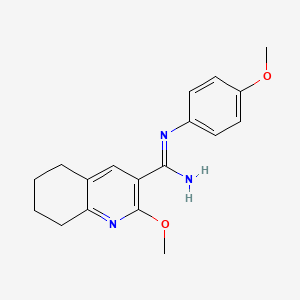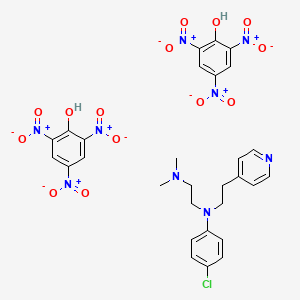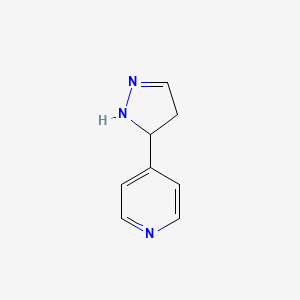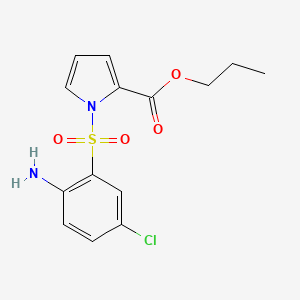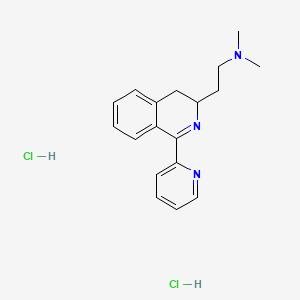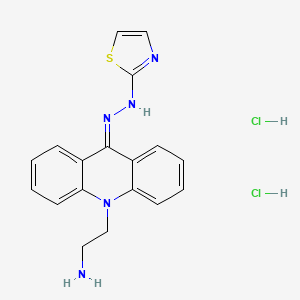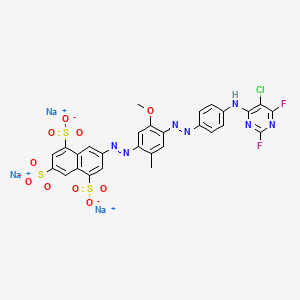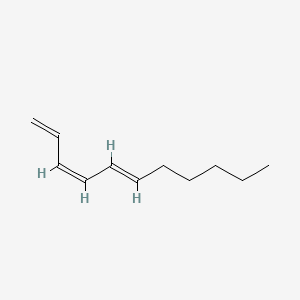
1-Phenyl-2-(methylthio)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(methylthio)ethanol is an organic compound with the molecular formula C9H12OS It contains a phenyl group attached to a secondary alcohol, which is further connected to a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(methylthio)ethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with methylthiolate in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Reagents: Benzaldehyde, methylthiolate, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-(methylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: 1-Phenyl-2-(methylthio)ethanone
Reduction: 1-Phenyl-2-(methylthio)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(methylthio)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(methylthio)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can lead to the formation of active intermediates. These intermediates can interact with biological molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-Phenyl-2-(methylthio)ethanol can be compared with other similar compounds, such as:
1-Phenyl-2-(methylthio)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-Phenyl-2-(methylthio)ethane: Similar structure but fully reduced to a hydrocarbon.
1-Phenyl-2-(ethylthio)ethanol: Similar structure but with an ethylthio group instead of a methylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
7714-93-4 |
|---|---|
Fórmula molecular |
C9H12OS |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
2-methylsulfanyl-1-phenylethanol |
InChI |
InChI=1S/C9H12OS/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |
Clave InChI |
IBAHCMMJUMZGSF-UHFFFAOYSA-N |
SMILES canónico |
CSCC(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


